![molecular formula C16H19N3O4 B4328072 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4328072.png)
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
説明
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The purpose of
作用機序
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to be effective in reducing pain and inflammation in a variety of conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been found to have a half-life of approximately 22 hours and is metabolized by the liver.
実験室実験の利点と制限
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which allows for the specific targeting of the COX-2 enzyme. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. However, 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
将来の方向性
There are several future directions for the study of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One direction is the potential use of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in the treatment of cancer and other inflammatory conditions. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, including its metabolism and distribution in the body. Additionally, the development of new formulations and delivery methods for 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid could improve its effectiveness and reduce its side effects.
科学的研究の応用
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.
特性
IUPAC Name |
4-[4-[(4-ethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-14-7-5-12(6-8-14)16(22)18-13-10-17-19(11-13)9-3-4-15(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFHFXJYKLHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[(4-ethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。